molecular formula C12H16N2O2 B495946 N-ethyl-2-(propanoylamino)benzamide

N-ethyl-2-(propanoylamino)benzamide

Cat. No.: B495946
M. Wt: 220.27g/mol
InChI Key: WPBHMJKDHPNDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

N-ethyl-2-(propanoylamino)benzamide is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural components and substitution pattern. The compound features a benzamide core structure with two distinct modifications: an ethyl group attached to the amide nitrogen (N-ethyl substitution) and a propanoylamino group positioned at the ortho (2-) position of the benzene ring. The molecular framework can be understood as a benzoic acid derivative where the carboxyl group has been converted to an N-ethylamide, and an additional propanoylamino substituent has been introduced adjacent to this functional group.

The structural classification of this compound places it within the broader category of substituted benzamides, specifically those bearing both amide substitutions and aromatic amino acid derivatives. The propanoylamino group introduces an additional amide linkage, creating a bis-amide structure that significantly influences the compound's conformational preferences and hydrogen bonding capabilities. This dual amide character distinguishes it from simpler benzamide derivatives and places it in a specialized subcategory of compounds with enhanced structural complexity.

From a chemical taxonomy perspective, this compound belongs to the class of aromatic carboxamides with secondary amine substitutions. The compound exhibits characteristics of both primary benzamides (through the core structure) and secondary amides (through the propanoylamino substituent), creating a hybrid molecular architecture that combines features from multiple chemical families. This classification has implications for its chemical reactivity, physical properties, and potential applications in synthetic chemistry.

Historical Context in Benzamide Chemistry

The development of benzamide chemistry traces its origins to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, who first reported the existence of benzamide polymorphs during their systematic investigation of benzoyl compounds. Their pioneering research established benzamide as the first organic molecule for which multiple crystalline forms were documented, marking a crucial milestone in the understanding of molecular polymorphism. The historical significance of this discovery extends beyond mere structural characterization, as it provided early evidence for the complex relationship between molecular structure and solid-state properties.

Wöhler and Liebig's original observations described the transformation of "pearly, leafy" crystals to "fine and silky" needles, followed by the formation of "large well-formed crystals" over time. This progression represented the first documented case of polymorphic transitions in organic compounds, establishing fundamental principles that continue to influence modern pharmaceutical and materials science. Their work demonstrated that identical molecular compositions could manifest in different crystalline arrangements, each with distinct physical properties and stability profiles.

The historical development of benzamide chemistry has been characterized by progressive structural modifications aimed at enhancing specific properties or introducing new functionalities. The introduction of substituted benzamides, including compounds with amino acid-derived side chains like the propanoylamino group found in this compound, represents a natural evolution of this chemical class. These modifications have enabled the exploration of structure-activity relationships and the development of compounds with tailored properties for specific applications.

Contemporary benzamide research continues to build upon these historical foundations, with modern analytical techniques providing unprecedented insight into the structural complexities first observed by Wöhler and Liebig. The discovery of additional benzamide polymorphs and the development of sophisticated characterization methods have validated the prescient observations of these early chemists while opening new avenues for research and application development.

Structural Characterization

The molecular structure of this compound can be analyzed through its constituent functional groups and their spatial arrangement. The base compound 2-(propanoylamino)benzamide, from which this derivative is formed, possesses a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 grams per mole. The addition of the ethyl group to form this compound increases the molecular formula to C₁₂H₁₆N₂O₂ with a corresponding molecular weight of 220.27 grams per mole.

The structural architecture of this compound features a benzene ring substituted at the 1-position with a carboxamide group (bearing the ethyl substituent) and at the 2-position with a propanoylamino group. This substitution pattern creates an ortho-disubstituted benzene ring system that influences the compound's conformational preferences through steric and electronic interactions between adjacent substituents. The propanoylamino group introduces flexibility through its alkyl chain while maintaining the capacity for hydrogen bonding through its amide functionality.

Conformational analysis reveals that the compound can adopt multiple spatial arrangements due to rotation around the carbon-nitrogen bonds in both amide groups. The propanoylamino substituent can orient itself in various positions relative to the benzene ring plane, while the N-ethyl group can assume different rotational conformations. These conformational possibilities contribute to the compound's overall flexibility and may influence its interactions with biological targets or crystalline packing arrangements.

The electronic structure of this compound is characterized by the presence of multiple electron-donating and electron-withdrawing groups. The propanoylamino substituent acts as an electron-donating group through resonance effects, while the carbonyl groups in both amide functionalities serve as electron-withdrawing centers. This electronic distribution creates regions of varying electron density across the molecule, influencing its chemical reactivity and potential for intermolecular interactions.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₆N₂O₂ Calculated
Molecular Weight 220.27 g/mol Calculated
Base Compound Formula C₁₀H₁₂N₂O₂
Base Compound Weight 192.21 g/mol
Substitution Pattern 1,2-disubstituted benzene Analysis
Functional Groups Benzamide, propanoylamino Analysis

Related Benzamide Derivatives

The structural landscape surrounding this compound encompasses numerous related compounds that share common structural motifs while exhibiting distinct functional group modifications. N-ethyl-4-[2-(methylamino)propanoylamino]benzamide represents a closely related derivative where the propanoylamino group is positioned at the para position rather than the ortho position, and includes an additional methylamino substitution. This compound has a molecular weight of 249.31 grams per mole, reflecting the additional methyl group compared to the target compound.

Another structurally related compound is N-ethyl-2-propanoylbenzamide, which differs from this compound by having the propanoyl group directly attached to the benzene ring rather than as an amino acid derivative. This compound has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 grams per mole, representing a simpler structural arrangement without the additional nitrogen atom present in the propanoylamino substituent.

The compound 2-iodo-N-[2-(propanoylamino)ethyl]benzamide demonstrates another variation where halogen substitution has been introduced along with an extended propanoylamino side chain. With a molecular weight of 346.16 grams per mole, this derivative illustrates how halogen incorporation can significantly alter molecular properties while maintaining the fundamental benzamide framework. The presence of iodine introduces unique electronic and steric effects that distinguish this compound from non-halogenated analogs.

N-ethyl-4-[3-(ethylamino)propanoylamino]benzamide represents yet another structural variant where the propanoylamino group has been modified to include an ethylamino substitution. This compound, with a molecular weight of 263.34 grams per mole, demonstrates how progressive alkylation can be used to fine-tune molecular properties while preserving the core benzamide structure. The systematic comparison of these related compounds provides insight into structure-property relationships within this chemical family.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
N-ethyl-4-[2-(methylamino)propanoylamino]benzamide C₁₃H₁₉N₃O₂ 249.31 Para-substitution, methylamino group
N-ethyl-2-propanoylbenzamide C₁₂H₁₅NO₂ 205.25 Direct propanoyl attachment
2-iodo-N-[2-(propanoylamino)ethyl]benzamide C₁₂H₁₅IN₂O₂ 346.16 Iodine substitution, extended chain
N-ethyl-4-[3-(ethylamino)propanoylamino]benzamide C₁₄H₂₁N₃O₂ 263.34 Ethylamino modification

The pharmaceutical relevance of benzamide derivatives is exemplified by numerous commercially available drugs that incorporate this structural motif. Analgesic compounds such as ethenzamide and salicylamide demonstrate the therapeutic potential of benzamide modifications, while antidepressants like moclobemide illustrate the versatility of this chemical scaffold. Antiemetic and prokinetic agents including alizapride, metoclopramide, and itopride further emphasize the broad pharmacological applications achievable through strategic benzamide derivatization.

Antipsychotic medications represent another major category of benzamide-derived pharmaceuticals, with compounds such as amisulpride, sulpiride, and tiapride demonstrating the clinical significance of this chemical class. These diverse therapeutic applications underscore the importance of understanding structure-activity relationships within benzamide chemistry and highlight the potential value of systematic structural modifications like those present in this compound.

The continued development of novel benzamide derivatives reflects ongoing research efforts to optimize therapeutic efficacy while minimizing adverse effects. The structural modifications present in this compound represent potential avenues for developing new compounds with enhanced selectivity, improved pharmacokinetic properties, or novel mechanisms of action. Understanding the relationship between these structural features and biological activity remains a central focus of contemporary medicinal chemistry research.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27g/mol

IUPAC Name

N-ethyl-2-(propanoylamino)benzamide

InChI

InChI=1S/C12H16N2O2/c1-3-11(15)14-10-8-6-5-7-9(10)12(16)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

WPBHMJKDHPNDDD-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NCC

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

a. N-Alkyl Substitutions

  • N-Ethyl vs. N-Isopropyl/N-tert-Butyl Groups :
    Compounds like N-Isopropyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10c) and N-tert-Butyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10d-1) from demonstrate that bulkier alkyl groups (e.g., isopropyl, tert-butyl) increase melting points (176–178°C and 119–120°C, respectively) compared to smaller alkyl chains. This suggests that N-ethyl substitution in the target compound may enhance solubility while reducing crystallinity relative to bulkier analogs .
  • The ethyl group in the target compound may offer a balance between hydrophobicity and steric hindrance .

b. Benzamide Ring Modifications

  • Pyrazole vs. Propanoylamino Substituents: Replacing the propanoylamino group with a pyrazole ring (e.g., N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide in ) alters electronic properties and hydrogen-bonding capacity. Pyrazole-containing analogs exhibit higher purity (87–95%) and distinct melting points (150–178°C), indicating enhanced stability compared to the target compound’s propanoylamino group .
  • Methoxy and Hydroxy Substituents :
    Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) () show that electron-donating groups (e.g., methoxy, hydroxy) influence solubility and bioavailability. The absence of such groups in the target compound may limit its polarity .

Key Research Findings and Implications

Structural Flexibility: Minor changes in N-alkyl or benzamide substituents drastically alter physical properties and bioactivity. The ethyl group balances hydrophobicity and synthetic accessibility .

Synthetic Challenges : Palladium-catalyzed methods () offer precision but lower yields, whereas direct couplings () are more efficient for scale-up .

Pharmacological Gaps : While the target compound’s structure aligns with Rho C modulators and P2X7 antagonists, empirical data on its efficacy are needed to validate hypotheses derived from analogs .

Q & A

Q. What synthetic methodologies are optimal for preparing N-ethyl-2-(propanoylamino)benzamide and related benzamide derivatives?

  • Methodological Answer : A common approach involves coupling reactions using acyl chlorides or mixed anhydrides. For example, benzamide derivatives are synthesized via amidation of benzoic acid derivatives with amines under reflux in pyridine . Catalytic hydrogenation (e.g., Pd/C, H₂ in MeOH) can reduce nitro or unsaturated intermediates . Optimization of reaction time, temperature, and stoichiometry is critical; for instance, methyl 3-(chlorocarbonyl)propanoate reacts with amines in CH₂Cl₂ under ambient conditions to introduce propanoyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., δ 11.21 ppm for NH in ¹H NMR ).
  • FT-IR : Peaks at ~1675 cm⁻¹ (amide C=O) and ~3275 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry : ESI-MS (e.g., m/z 328 [M+H]⁺ ) confirms molecular weight.

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against acetylcholinesterase or β-secretase using colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity ).
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines to screen for antitumor potential .
  • Microbial Susceptibility : Disc diffusion or broth microdilution for antibacterial/antifungal activity .

Advanced Research Questions

Q. How do substituents on the benzamide core influence bioactivity and toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that N-alkyl groups (e.g., ethyl, butyl) enhance lipid solubility and membrane permeability, while aryl groups (e.g., phenyl) may improve target binding. Toxicity trends correlate with LD₅₀ values; for example, N-ethyl-2-methyl-N-phenyl-benzamide exhibits higher toxicity than N-butyl analogs . Computational modeling (e.g., QSAR) can predict substituent effects on bioactivity .

Q. What strategies resolve contradictions in toxicity data across benzamide analogs?

  • Methodological Answer : Discrepancies in toxicity rankings (e.g., N-butyl vs. N-phenyl in vs. ) may arise from assay conditions (e.g., solvent, exposure time) or organism-specific responses. Replicate studies under standardized protocols (e.g., OECD guidelines) and meta-analyses of LD₅₀/LC₅₀ datasets are essential. Molecular dynamics simulations can clarify interactions with biological targets (e.g., ion channels) to explain divergent toxicity .

Q. How can molecular docking elucidate the binding mechanism of this compound to therapeutic targets?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with known benzamide interactions (e.g., PLpro in SARS-CoV-2 or acetylcholinesterase ).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model hydrogen bonds (e.g., benzamide NH with Gln269 in PLpro ). Validate with mutagenesis or isothermal titration calorimetry (ITC).

Q. What experimental designs improve yield in multi-step syntheses of benzamide derivatives?

  • Methodological Answer :
  • Step Optimization : For example, TIPSCl protection of hydroxyl groups in DMF improves intermediate stability .
  • Domino Reactions : I₂/TBHP-mediated one-pot syntheses reduce purification steps and increase efficiency (e.g., 76% yield for a quinazolin-3(4H)-yl benzamide ).

Q. How do bioisosteric replacements impact the pharmacological profile of benzamide derivatives?

  • Methodological Answer : Replace benzamide with sulfonamide or amine groups to assess pharmacokinetic changes. For example, benzylamine analogs of GRL0617 showed reduced PLpro inhibition, underscoring the benzamide’s role in binding cooperativity . Use logP calculations and ADMETox profiling to compare solubility, metabolism, and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.